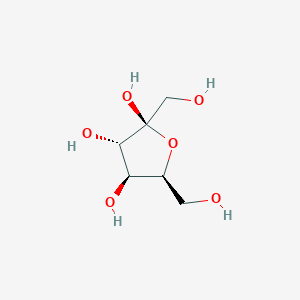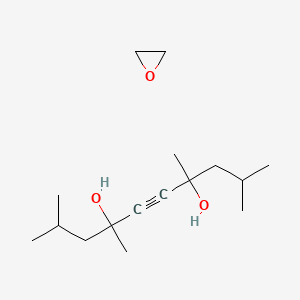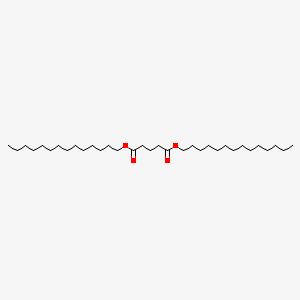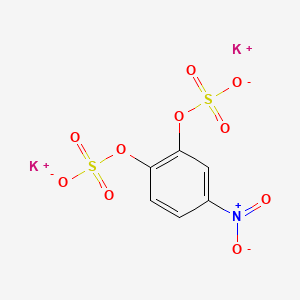
Mercury, chloro(methoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of mercury, chloro(methoxymethyl)- typically involves the reaction of methoxymethyl chloride with mercury(II) chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Mercury, chloro(methoxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various mercury-containing products.
Reduction: Reduction reactions can convert it to elemental mercury or other mercury compounds.
Substitution: It can undergo substitution reactions where the chloro or methoxymethyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrochloric acid, stannous chloride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mercury, chloro(methoxymethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Research has explored its potential use in studying mercury’s effects on biological systems and its interactions with biomolecules.
Medicine: While not commonly used in modern medicine, it has historical significance in the study of mercury toxicity and its effects on human health.
Industry: It is used in the production of certain industrial chemicals and materials
Mécanisme D'action
The mechanism of action of mercury, chloro(methoxymethyl)- involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular structures .
Comparaison Avec Des Composés Similaires
Mercury, chloro(methoxymethyl)- can be compared to other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share similar toxicological properties, mercury, chloro(methoxymethyl)- is unique due to its specific chemical structure and reactivity. Other similar compounds include dimethylmercury and phenylmercury, which also exhibit distinct chemical behaviors and applications .
Conclusion
Mercury, chloro(methoxymethyl)- is a compound with significant scientific interest due to its unique chemical properties and potential applications. Its synthesis, reactivity, and effects on biological systems make it a valuable subject of study in various fields of research.
Propriétés
Numéro CAS |
29018-21-1 |
|---|---|
Formule moléculaire |
C2H5ClHgO |
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
chloro(methoxymethyl)mercury |
InChI |
InChI=1S/C2H5O.ClH.Hg/c1-3-2;;/h1H2,2H3;1H;/q;;+1/p-1 |
Clé InChI |
QGUJPNSOAVWXOO-UHFFFAOYSA-M |
SMILES canonique |
COC[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)


![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)






![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)

